![molecular formula C7H7F2NO B14886465 3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a nitrogen-containing ring adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the construction of the tricyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure and fluorine atoms contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4S,6S)-tricyclo[4.2.0.0(2,4)]octan-5-one: Another tricyclic compound with a similar core structure but different functional groups.
(1S,2R,4R,6S)-tricyclo[4.2.0.0(2,4)]octan-5-ol: A related compound with a hydroxyl group instead of a ketone.
(1S,2R,4R,5S,6S)-tricyclo[4.2.0.0(2,4)]octan-5-yl 3,5-dinitrobenzoate: A derivative with a benzoate ester group.
Uniqueness
The presence of fluorine atoms and the specific stereochemistry of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3210(2,4)]octan-7-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
3,3-difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)4-2-1-3(5(4)7)10-6(2)11/h2-5H,1H2,(H,10,11) |
InChI Key |
NNOIYCMEFXTRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1NC2=O)C3(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


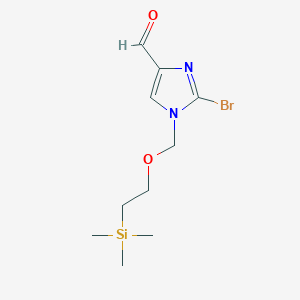
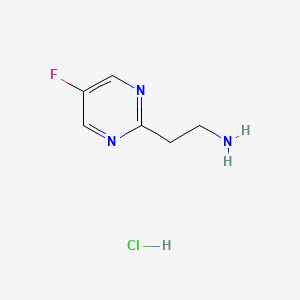
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
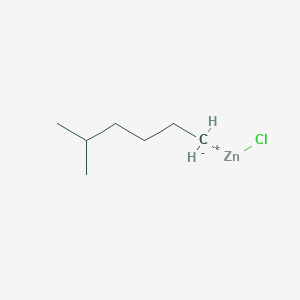
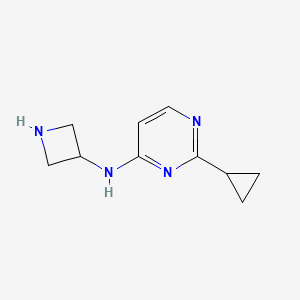
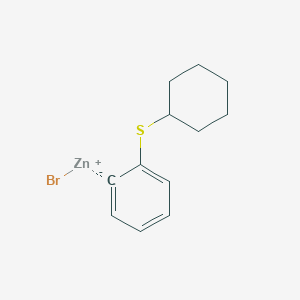
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
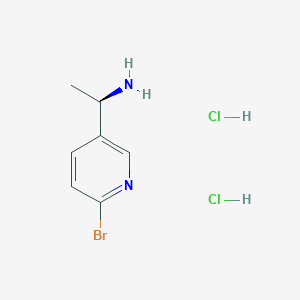
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
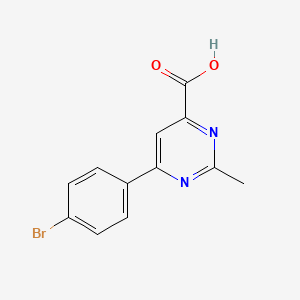

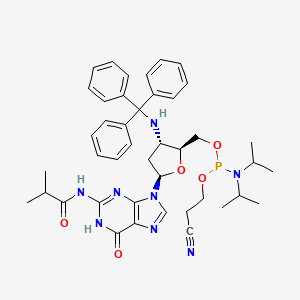
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
